Bromite

Beschreibung

Eigenschaften

CAS-Nummer |

15477-77-7 |

|---|---|

Molekularformel |

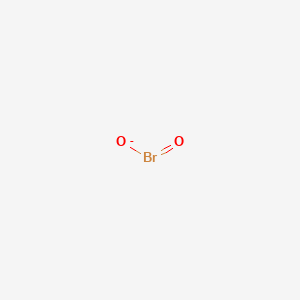

BrO2- |

Molekulargewicht |

111.9 g/mol |

IUPAC-Name |

bromite |

InChI |

InChI=1S/BrHO2/c2-1-3/h(H,2,3)/p-1 |

InChI-Schlüssel |

DKSMCEUSSQTGBK-UHFFFAOYSA-M |

SMILES |

[O-]Br=O |

Kanonische SMILES |

[O-]Br=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemical Structure and Properties of the Bromite Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of the bromite anion (BrO₂⁻). The information is curated for professionals in research and development who require a detailed understanding of this inorganic species.

Introduction

The this compound anion, with the chemical formula BrO₂⁻, is a monovalent inorganic oxoanion of bromine. It is the conjugate base of bromous acid (HBrO₂), a weak and unstable acid.[1][2] The bromine atom in the this compound anion exists in the +3 oxidation state, intermediate between the more common bromide (-1) and bromate (+5) ions. This intermediate oxidation state is key to its chemical reactivity, particularly its tendency to undergo disproportionation. The anion is known to be unstable, which has made its isolation and characterization challenging.[2]

Chemical and Physical Properties

The fundamental properties of the this compound anion are summarized below. This data is essential for understanding its behavior in chemical systems.

| Property | Value | Reference(s) |

| Chemical Formula | BrO₂⁻ | [2] |

| Molar Mass | 111.90 g/mol | [1] |

| Charge | -1 | [1] |

| Central Atom | Bromine (Br) | [2] |

| Oxidation State of Br | +3 | |

| Appearance | Forms yellow, unstable crystals | [2] |

| Nature | Polar | [2] |

| Conjugate Acid | Bromous Acid (HBrO₂) | [1] |

Molecular Structure and Bonding

The arrangement of atoms and electrons in the this compound anion dictates its geometry and reactivity.

Lewis Structure and Resonance

The Lewis structure of the this compound anion is determined by its total number of valence electrons.

-

Valence Electron Count : Bromine (Group 17) contributes 7 valence electrons, each Oxygen (Group 16) contributes 6, and the negative charge adds 1 electron.

-

Total Valence Electrons = 7 + (2 × 6) + 1 = 20 electrons.[2]

-

The central bromine atom is bonded to two oxygen atoms. To satisfy the octet rule for all atoms while minimizing formal charges, a resonance hybrid structure is invoked. The structure consists of one single bond and one double bond between the bromine and oxygen atoms, with the negative charge delocalized across the two oxygen atoms.[3] This results in two equivalent resonance structures.

References

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Bromite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromite ion (BrO₂⁻), an intermediate in the disproportionation of hypothis compound and the reduction of bromate, plays a significant role in various chemical and biological systems. A thorough understanding of its thermodynamic properties is crucial for researchers in fields ranging from environmental science to pharmacology. This technical guide provides a comprehensive overview of the available thermodynamic data for aqueous this compound, details the experimental and computational methods used to determine these properties, and visualizes key reactions involving this reactive species.

Thermodynamic Data of Aqueous this compound

The experimental determination of the thermodynamic properties of the aqueous this compound ion is challenging due to its inherent instability. Consequently, some of the available data is based on estimations and theoretical calculations. The known and estimated thermodynamic values for aqueous this compound at 298.15 K and 1 atm are summarized below.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation (estimated) | ΔfH° | 157 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available in literature | kJ/mol |

| Standard Molar Entropy | S° | Data not available in literature | J/(mol·K) |

| Molar Heat Capacity | Cp | Data not available in literature | J/(mol·K) |

Note: The value for the standard enthalpy of formation is an estimation and should be used with caution. The absence of experimental data for the standard Gibbs free energy of formation, standard molar entropy, and molar heat capacity highlights a significant gap in the chemical literature.

Experimental and Computational Methodologies

The determination of thermodynamic properties of aqueous ions like this compound relies on a combination of experimental techniques and theoretical calculations.

Experimental Protocols

1. Calorimetry:

Calorimetry is a primary experimental technique for measuring the enthalpy changes (ΔH) of chemical reactions. For a reactive species like this compound, reaction calorimetry would be the most suitable approach.

-

Principle: A reaction involving the formation or consumption of this compound would be carried out in a calorimeter. The heat absorbed or released during the reaction is measured by monitoring the temperature change of the system.

-

Methodology:

-

A known amount of a precursor (e.g., a salt of hypothis compound for disproportionation, or bromate for reduction) is placed in a reaction vessel within the calorimeter.

-

The reaction is initiated by adding a reactant (e.g., an acid to induce disproportionation or a reducing agent).

-

The temperature change of the solution is precisely measured over time.

-

The heat of reaction (q_rxn) is calculated using the formula: q_rxn = - (q_solution + q_calorimeter) where q_solution = m * c * ΔT (m = mass of solution, c = specific heat capacity of the solution, ΔT = temperature change) and q_calorimeter = C_cal * ΔT (C_cal = heat capacity of the calorimeter).

-

The enthalpy change of the reaction (ΔH_rxn) is then determined per mole of the limiting reactant.

-

-

Application to this compound: By studying the enthalpy of the disproportionation of bromous acid (HBrO₂), where this compound is an intermediate, estimations for its enthalpy of formation can be derived.

Diagram: Workflow for Calorimetric Determination of Enthalpy of Reaction

Caption: A simplified workflow for determining the enthalpy of a reaction using calorimetry.

2. Spectroscopic Methods:

Spectroscopic techniques, such as UV-Visible and Raman spectroscopy, can be used to identify and quantify species in solution and to study reaction kinetics. While not providing direct thermodynamic data, they are essential for understanding the reactions from which thermodynamic properties are derived.

-

UV-Visible Spectroscopy: Aqueous this compound has a characteristic absorption spectrum in the UV region, which allows for the monitoring of its concentration during a reaction.

-

Raman Spectroscopy: This technique provides information about the vibrational modes of molecules and ions in solution, which can be used to identify species and study their structure and bonding.

3. Electrochemical Methods:

Electrochemical techniques like cyclic voltammetry can be used to study the redox behavior of species and to determine their standard electrode potentials. From these potentials, the Gibbs free energy of reaction can be calculated using the Nernst equation.

Computational Chemistry

Due to the challenges in experimental studies, computational chemistry plays a vital role in estimating the thermodynamic properties of unstable species like this compound.

-

Ab Initio Calculations: These are high-level quantum mechanical calculations that can predict the electronic structure, geometry, and energy of molecules and ions from first principles. From these calculations, thermodynamic properties such as the enthalpy of formation, Gibbs free energy of formation, and entropy can be estimated.

Key Reactions of Aqueous this compound

Disproportionation of this compound

In aqueous solution, the this compound ion is unstable and undergoes disproportionation to form bromide and bromate ions. The stoichiometry of this reaction depends on the pH of the solution.

In acidic solution:

5 HBrO₂(aq) → 4 BrO₃⁻(aq) + Br⁻(aq) + 3 H₂O(l) + H⁺(aq)

In neutral or basic solution:

3 BrO₂⁻(aq) → 2 BrO₃⁻(aq) + Br⁻(aq)

Diagram: Disproportionation of Aqueous this compound

Caption: The disproportionation of aqueous this compound under different pH conditions.

Reaction with Bromine Chloride

Aqueous this compound reacts with bromine chloride (BrCl). This reaction is of interest in water treatment processes where both bromine and chlorine species may be present.

BrO₂⁻(aq) + BrCl(aq) + H₂O(l) → BrO₃⁻(aq) + Br⁻(aq) + Cl⁻(aq) + 2 H⁺(aq)

Diagram: Reaction of this compound with Bromine Chloride

Caption: The reaction pathway of aqueous this compound with bromine chloride.

Conclusion

The thermodynamic properties of aqueous this compound are not yet fully characterized, with a notable lack of experimental data for its standard Gibbs free energy of formation, standard entropy, and heat capacity. The available estimated value for the standard enthalpy of formation provides a starting point for further investigation. Future research employing advanced calorimetric and computational techniques is necessary to provide a more complete and accurate thermodynamic profile of this important reactive species. Such data will be invaluable for modeling chemical processes in various scientific and industrial applications, including water treatment and drug development.

An In-depth Technical Guide to the Synthesis and Isolation of Stable Bromite Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of stable bromite salts, compounds of significant interest for their oxidizing properties. Due to the inherent instability of the this compound ion (BrO₂⁻), the successful isolation of solid, stable this compound salts presents a considerable challenge. This document details established methodologies for the preparation of sodium, lithium, and barium this compound, including experimental protocols derived from scientific literature and patents.

Introduction to this compound Chemistry

The this compound ion is a bromine oxoanion with bromine in the +3 oxidation state. It is a key intermediate in the disproportionation of hypothis compound (BrO⁻) into bromide (Br⁻) and bromate (BrO₃⁻). The transient nature of this compound in aqueous solutions makes its isolation as a stable solid salt a complex task. However, under specific conditions, certain this compound salts can be synthesized and stabilized, offering potential applications as specialized oxidizing agents in various chemical processes.

Synthesis of Stable this compound Salts

The synthesis of stable this compound salts primarily revolves around two main strategies: the crystallization of hydrated salts from concentrated aqueous solutions and the solid-state thermal decomposition of bromates.

Sodium this compound Trihydrate (NaBrO₂·3H₂O)

The most well-characterized stable this compound salt is sodium this compound trihydrate. Its synthesis involves the careful concentration of an alkaline sodium this compound solution, followed by crystallization. The presence of sodium hydroxide is crucial for enhancing the stability of the resulting crystals.[1]

Experimental Protocol: Crystallization of Sodium this compound Trihydrate [1]

-

Preparation of the initial solution: An aqueous alkaline solution of sodium this compound is prepared. A typical starting solution may contain approximately 80 g/L of sodium this compound (NaBrO₂) and 15 g/L of sodium hydroxide (NaOH).[1]

-

Concentration: The solution is concentrated under reduced pressure (e.g., 20 Torr) at a controlled temperature (bath temperature around 60°C) to increase the concentration of sodium this compound.[1] It is crucial to monitor the evaporation and periodically remove precipitated impurity salts, such as sodium bromate and sodium bromide.[1]

-

Crystallization: The concentrated solution, with a sodium this compound concentration of approximately 350-600 g/L, is cooled to 5°C or lower to induce crystallization of sodium this compound trihydrate.[1]

-

Isolation and Stabilization: The crystals are isolated by centrifugation. A thin film of the mother liquor containing NaOH is intentionally retained on the crystal surface to enhance storage stability.[1] The final product contains at least 30% NaBrO₂·3H₂O and 0.5-5.0% NaOH.[1]

Anhydrous Lithium this compound (LiBrO₂)

Anhydrous lithium this compound can be synthesized via a solid-state reaction involving the thermal decomposition of lithium bromate in the presence of lithium bromide.

Experimental Protocol: Solid-State Synthesis of Anhydrous Lithium this compound

-

Reaction: A mixture of lithium bromate (LiBrO₃) and lithium bromide (LiBr) is heated. The reported reaction is: 2 LiBrO₃ + LiBr → 3 LiBrO₂

-

Conditions: The reaction is carried out at 190°C.

Further research is required to delineate the precise experimental parameters such as reaction time, atmosphere, and purification techniques for this synthesis.

Anhydrous Barium this compound (Ba(BrO₂)₂)

The synthesis of anhydrous barium this compound is achieved through the thermal decomposition of barium bromate.

Experimental Protocol: Solid-State Synthesis of Anhydrous Barium this compound

-

Reaction: Barium bromate (Ba(BrO₃)₂) is heated, leading to its decomposition. The reported reaction is: Ba(BrO₃)₂ → Ba(BrO₂)₂ + O₂

-

Conditions: This decomposition occurs at a temperature of 250°C.

Detailed experimental procedures, including the reaction atmosphere, duration, and methods for isolation and purification of the resulting barium this compound, require further investigation from primary literature.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and properties of the discussed this compound salts.

| Salt | Synthesis Method | Key Reaction | Temperature |

| Sodium this compound Trihydrate (NaBrO₂·3H₂O) | Crystallization | Concentration and cooling of aqueous NaBrO₂ solution | Cooling to ≤ 5°C |

| Anhydrous Lithium this compound (LiBrO₂) | Solid-State Decomposition | 2 LiBrO₃ + LiBr → 3 LiBrO₂ | 190°C |

| Anhydrous Barium this compound (Ba(BrO₂)₂) | Solid-State Decomposition | Ba(BrO₃)₂ → Ba(BrO₂)₂ + O₂ | 250°C |

| Table 1: Synthesis Methodologies for Stable this compound Salts |

| Salt | Purity/Composition |

| Sodium this compound Trihydrate (NaBrO₂·3H₂O) | Contains at least 30% NaBrO₂·3H₂O and 0.5-5.0% NaOH[1] |

| Table 2: Composition of Isolated Sodium this compound Trihydrate |

Visualization of Synthesis Pathways

The synthesis of stable this compound salts can be visualized through the following reaction pathways and experimental workflows.

Caption: Reaction workflows for the synthesis of stable this compound salts.

Conclusion

The synthesis and isolation of stable this compound salts, while challenging, are achievable through carefully controlled experimental conditions. The crystallization of sodium this compound trihydrate from alkaline solutions and the solid-state thermal decomposition of lithium and barium bromates represent the primary routes to obtaining these reactive compounds in a more stable form. Further research into the detailed experimental parameters and the quantitative stability of the anhydrous salts will be crucial for expanding their practical applications in chemical synthesis and other fields. This guide serves as a foundational resource for researchers embarking on the study and utilization of these fascinating and potent oxidizing agents.

References

Spectroscopic Characterization of the Bromite Ion (BrO₂⁻): A Technical Guide

Abstract: The bromite ion (BrO₂⁻), an intermediate in the disproportionation of hypothis compound, presents unique challenges and opportunities for characterization. Its inherent instability in neutral or acidic solutions necessitates careful sample handling and preparation. This guide provides an in-depth overview of the primary spectroscopic techniques used to characterize the this compound ion, with a strong focus on vibrational spectroscopy (Raman and Infrared). It includes detailed experimental protocols, a summary of key quantitative data, and logical workflows to aid researchers, scientists, and professionals in drug development in understanding and applying these methods.

Synthesis and Sample Preparation of this compound Salts

The spectroscopic analysis of the this compound ion first requires its synthesis, as pure this compound salts are not widely commercially available and can be unstable. The most common laboratory preparation involves the controlled disproportionation of hypothis compound in a strongly alkaline solution.

Experimental Protocol: Synthesis of Aqueous Sodium this compound (NaBrO₂)

This protocol is adapted from methods described in the literature for generating this compound solutions suitable for spectroscopic analysis.

Materials:

-

Sodium hydroxide (NaOH) pellets

-

Liquid bromine (Br₂)

-

Distilled or deionized water

-

Ice bath

-

Stir plate and stir bar

-

Appropriate personal protective equipment (fume hood, gloves, goggles)

Procedure:

-

Prepare a concentrated NaOH solution: In a fume hood, dissolve sodium hydroxide in water to create a concentrated stock solution (e.g., 15-20% w/v). The dissolution is exothermic; allow the solution to cool.

-

Cool the reaction vessel: Place the reaction flask containing the NaOH solution in an ice bath and allow it to equilibrate to a low temperature (e.g., 0-10 °C).

-

Slow addition of Bromine: While vigorously stirring the cooled NaOH solution, slowly add liquid bromine dropwise. The reaction is highly exothermic and maintaining a low temperature is critical to favor the formation of this compound over bromate.

-

Reaction 1 (Hypothis compound formation):Br₂ + 2NaOH → NaBr + NaOBr + H₂O

-

-

Controlled Disproportionation: After the bromine addition is complete, continue stirring at a controlled low temperature. The hypothis compound (NaOBr) will slowly disproportionate to form this compound (NaBrO₂) and bromide (NaBr).

-

Reaction 2 (this compound formation):2NaOBr → NaBrO₂ + NaBr

-

-

Monitoring (Optional): The progress of the reaction can be monitored by periodically taking aliquots and analyzing them via Raman spectroscopy, observing the emergence of the characteristic this compound vibrational bands.

-

Final Solution: The resulting solution will be a mixture containing sodium this compound, sodium bromide, and residual sodium hydroxide. This alkaline solution is relatively stable and can be used for aqueous spectroscopic measurements.

Vibrational Spectroscopy of the this compound Ion

Vibrational spectroscopy is the most definitive method for the characterization of the this compound ion. As a non-linear, triatomic species (C₂ᵥ symmetry), BrO₂⁻ has three fundamental vibrational modes (3N-6 = 3), all of which are active in both Raman and Infrared spectroscopy.

-

ν₁ (Symmetric Stretch): An in-phase stretching of both Br-O bonds. This typically produces a strong, polarized band in the Raman spectrum.

-

ν₂ (Bending Mode): A change in the O-Br-O bond angle.

-

ν₃ (Antisymmetric Stretch): An out-of-phase stretching of the Br-O bonds.

Experimental Protocols

The following are generalized protocols for acquiring vibrational spectra of this compound-containing samples.

Protocol for Raman Spectroscopy:

-

Sample Preparation:

-

Aqueous Samples: Use the prepared alkaline sodium this compound solution directly in a quartz cuvette.

-

Solid Samples: Isolate solid sodium this compound trihydrate (NaBrO₂·3H₂O) by controlled crystallization. Place the solid sample in a glass capillary tube or on a microscope slide.

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a visible or near-infrared laser source (e.g., 532 nm Nd:YAG or 633 nm He-Ne) to minimize fluorescence.[1]

-

Configure the spectrometer in a backscattering geometry.[2]

-

Select an appropriate grating and center the detection window to cover the expected vibrational frequency range (approx. 300-900 cm⁻¹).

-

-

Data Acquisition:

-

Focus the laser onto the sample.

-

Acquire the spectrum using an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio.

-

Record a background spectrum of the solvent or sample holder and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify and label the peaks corresponding to the ν₁, ν₂, and ν₃ modes of the BrO₂⁻ ion.

-

For aqueous samples, perform polarization measurements to confirm the assignment of the strong symmetric stretch (ν₁), which should be polarized.[1]

-

Protocol for Infrared (IR) Spectroscopy:

-

Sample Preparation (Solid State):

-

The KBr pellet method is standard for solid samples.[3]

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove water.

-

In an agate mortar, grind a small amount of the solid sodium this compound trihydrate sample (approx. 1 mg) with a larger amount of dry KBr (approx. 100-200 mg).[3]

-

Place the finely ground powder into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, purged spectrometer.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the absorption bands corresponding to the vibrational modes of the BrO₂⁻ ion. Note that water bands from the trihydrate salt will also be present.

-

Spectroscopic Data for the this compound Ion

The following table summarizes the experimentally observed and theoretically calculated vibrational frequencies for the this compound ion.

| Vibrational Mode | Raman (Aqueous Soln) [cm⁻¹] | IR (Solid NaBrO₂·3H₂O) [cm⁻¹] | QCISD(T) Calculation [cm⁻¹] |

| ν₁ (Symmetric Str.) | 722 | 725 | 728 |

| ν₂ (Bending) | 355 | 360 | 357 |

| ν₃ (Antisymmetric Str.) | ~680 (weak) | 690 | 700 |

Data sourced from Levason et al. (1989) and Francisco et al. (1998).[4]

Interpretation:

-

The symmetric stretch (ν₁) is observed as a strong band around 722-725 cm⁻¹ in both Raman and IR spectra.

-

The bending mode (ν₂) appears at a lower frequency, around 355-360 cm⁻¹.

-

The antisymmetric stretch (ν₃) is found near 680-690 cm⁻¹. It is often weak in the Raman spectrum of the aqueous ion but more clearly visible in the infrared spectrum of the solid salt.[4]

-

The excellent agreement between experimental data and high-level ab initio calculations (e.g., QCISD(T)) provides strong validation for these assignments.

Electronic Spectroscopy (UV-Visible)

Detailed UV-Visible absorption spectra specifically for the this compound ion (BrO₂⁻) are not well-documented in the scientific literature. This is in stark contrast to the closely related bromide ion (Br⁻), which has a well-characterized charge-transfer-to-solvent (CTTS) absorption band in the deep UV region (around 200 nm in water).[5] The lack of data for this compound may be attributed to its instability in many conditions and the potential for overlapping spectra from other bromine oxyanions (hypothis compound, bromate) that often coexist in solution. Any UV-Vis analysis of a this compound-containing solution would require careful deconvolution of spectra from all absorbing species present.[6]

Conclusion

The primary and most reliable method for the characterization of the this compound ion is vibrational spectroscopy. Both Raman and Infrared techniques provide a distinct fingerprint based on the ion's three fundamental vibrational modes. The symmetric stretch (ν₁) around 722 cm⁻¹ is particularly characteristic and is strong in the Raman spectrum. Due to the ion's instability, sample preparation via the controlled disproportionation of hypothis compound is a critical prerequisite for analysis. While electronic (UV-Vis) spectroscopy is less established for this ion, the vibrational data, supported by computational calculations, provide a solid foundation for the unambiguous identification and study of the this compound ion in various chemical and biological systems.

References

Role of bromite in Belousov-Zhabotinsky oscillating reactions.

An In-Depth Technical Guide on the Core Role of Bromide and Bromous Acid in Belousov-Zhabotinsky Oscillating Reactions

Introduction

The Belousov-Zhabotinsky (BZ) reaction is a classic example of a nonlinear chemical oscillator, demonstrating that chemical reactions are not solely governed by equilibrium thermodynamics.[1] Discovered by Boris Belousov and later studied by Anatol Zhabotinsky, this reaction involves the catalytic oxidation of an organic species, typically malonic acid, by a bromate solution in a strong acid medium.[2][3] The reaction is renowned for its periodic changes in the concentration of intermediate species, which can be visualized as temporal color changes or the formation of complex spatiotemporal patterns in an unstirred medium.[1][2] At the heart of these oscillations lies a complex network of reactions, where bromine-containing species, particularly bromide ions (Br⁻) and bromous acid (HBrO₂), play a pivotal role. This guide provides a detailed technical overview of the function of these critical species, supported by quantitative data, experimental protocols, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

The Core Chemical Mechanism: The Field-Kőrös-Noyes (FKN) Model

The most widely accepted mechanism for the BZ reaction is the Field-Kőrös-Noyes (FKN) model, which distills the complex reaction network into three key processes.[2][4] The oscillations arise from a feedback loop governed by the concentration of bromide ions, which acts as the control intermediate.[2][5]

The FKN mechanism can be summarized as follows:

-

Process A: Consumption of Bromide. When the concentration of bromide ions is high, they are consumed by bromate and hypobromous acid. This process also involves the bromination of malonic acid.[5][6] The system remains in a reduced state during this phase.[4]

-

Process B: Autocatalytic Production of Bromous Acid. Once the bromide concentration falls below a critical value, Process A is inhibited.[4] This allows for the autocatalytic production of bromous acid (HBrO₂) to dominate. This process involves the oxidation of the metal catalyst (e.g., Ce³⁺ to Ce⁴⁺).[5][6] This is the "oxidized" state of the reaction.

-

Process C: Regeneration of Bromide. The increased concentration of the oxidized catalyst (Ce⁴⁺) facilitates the oxidation of malonic acid and its brominated derivatives. This process regenerates the bromide ions.[6] The regeneration of bromide brings its concentration back to a high level, which in turn inhibits Process B and reinitiates Process A, thus completing the oscillatory cycle.[6]

Bromous acid (HBrO₂) is the key autocatalytic species, but its explosive production is kept in check by the bromide ion concentration.[2] Therefore, the entire oscillatory behavior of the BZ reaction can be understood as a delicate balance and switch between a bromide-inhibited state and an autocatalytic state.

References

- 1. Belousov–Zhabotinsky reaction - Wikipedia [en.wikipedia.org]

- 2. Belousov-Zhabotinsky reaction - Scholarpedia [scholarpedia.org]

- 3. John Straub's lecture notes [people.bu.edu]

- 4. garfield.chem.elte.hu [garfield.chem.elte.hu]

- 5. scienceasia.org [scienceasia.org]

- 6. The Belousov-Zhabotinskii reaction [hydrochemistry.eu]

The Discovery and Enduring Chemistry of Bromine Oxyanions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemistry of bromine oxyanions: hypobromite (BrO⁻), this compound (BrO₂⁻), bromate (BrO₃⁻), and perbromate (BrO₄⁻). From the serendipitous discovery of bromine in the early 19th century to the challenging synthesis of the perbromate ion, this document details the key scientific milestones and experimental methodologies. It serves as a core reference for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the synthesis of these reactive species, a summary of their quantitative properties, and a visual representation of their interconversion pathways.

Introduction: The Dawn of a New Halogen

The story of bromine oxyanions begins with the discovery of elemental bromine itself, a tale of independent discovery by two chemists in the 1820s. In 1825, German chemist Carl Jacob Löwig isolated a reddish-brown liquid from the mineral water of his hometown, Bad Kreuznach, by treating the salt solution with chlorine and extracting the product with diethyl ether.[1][2] Concurrently, and publishing first in 1826, French chemist Antoine Jérôme Balard isolated the same substance from the ash of seaweed found in the salt marshes of Montpellier.[1][3] Balard initially named the new element "muride," derived from the Latin word muria for brine, but the French Academy of Sciences, noting its pungent odor, suggested the name "bromine," from the Greek word brômos, meaning "stench."[4]

The reactivity of this new halogen quickly led to the exploration of its compounds, including its oxygen-containing anions. These oxyanions, spanning oxidation states from +1 to +7, exhibit a rich and complex chemistry, characterized by their roles as powerful oxidizing agents and their participation in disproportionation and comproportionation reactions. Their unique properties have led to their application in various fields, from organic synthesis and water treatment to analytical chemistry. This guide delves into the historical context and the technical details of each of these important chemical species.

The Bromine Oxyanion Family: A Chemical Overview

The bromine oxyanions are a series of anions with the general formula BrOₓ⁻, where x ranges from 1 to 4. The oxidation state of the central bromine atom determines the identity and properties of the oxyanion.

-

Hypothis compound (BrO⁻): Bromine in the +1 oxidation state. It is a strong oxidizing agent and the active component of bromine-based bleaches.

-

This compound (BrO₂⁻): Bromine in the +3 oxidation state. It is an unstable and less common oxyanion.

-

Bromate (BrO₃⁻): Bromine in the +5 oxidation state. It is a more stable and widely used oxidizing agent.

-

Perbromate (BrO₄⁻): Bromine in the +7 oxidation state. It is a powerful oxidizing agent, though kinetically sluggish, and was notoriously difficult to synthesize.

The interconversion of these oxyanions is a key aspect of their chemistry, often involving pH-dependent disproportionation reactions.

Quantitative Data Summary

Table 1: Thermodynamic Properties of Bromine Oxyanions (Aqueous, 298.15 K)

| Species | Formula | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) |

| Bromide | Br⁻ | -121.55 | -104.0 | 82.4 |

| Hypothis compound | BrO⁻ | -94.1 | -32.2 | 42 |

| This compound | BrO₂⁻ | -67 | 12 | 105 |

| Bromate | BrO₃⁻ | -67.8 | 19.8 | 162 |

| Perbromate | BrO₄⁻ | 19.7 | 120.6 | 197 |

Table 2: Standard Reduction Potentials in Acidic and Basic Solutions

| Half-Reaction | E° (V) (Acidic Solution) | Half-Reaction | E° (V) (Basic Solution) |

| Br₂ + 2e⁻ ⇌ 2Br⁻ | +1.066 | Br₂ + 2e⁻ ⇌ 2Br⁻ | +1.066 |

| HBrO + H⁺ + 2e⁻ ⇌ Br⁻ + H₂O | +1.34 | BrO⁻ + H₂O + 2e⁻ ⇌ Br⁻ + 2OH⁻ | +0.76 |

| BrO₃⁻ + 6H⁺ + 6e⁻ ⇌ Br⁻ + 3H₂O | +1.44 | BrO₃⁻ + 3H₂O + 6e⁻ ⇌ Br⁻ + 6OH⁻ | +0.61 |

| BrO₃⁻ + 6H⁺ + 5e⁻ ⇌ ½Br₂ + 3H₂O | +1.52 | ||

| BrO₄⁻ + 2H⁺ + 2e⁻ ⇌ BrO₃⁻ + H₂O | +1.76 | BrO₄⁻ + H₂O + 2e⁻ ⇌ BrO₃⁻ + 2OH⁻ | +0.89 |

Experimental Protocols

Synthesis of Sodium Hypothis compound (In Situ)

Sodium hypothis compound is often prepared in situ for immediate use in organic synthesis due to its instability.[5]

Reaction:

Br₂ + 2NaOH → NaBrO + NaBr + H₂O

Materials:

-

Sodium hydroxide (NaOH)

-

Liquid bromine (Br₂)

-

Distilled water

-

Ice-salt bath

-

Three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

Procedure:

-

Prepare a solution of sodium hydroxide (40 mmol) in water (50 mL) in the three-necked flask.

-

Cool the solution to 0 °C in an ice-salt bath.[5]

-

Slowly add bromine (11 mmol) dropwise to the cold, stirred NaOH solution.[5]

-

Maintain the temperature below 5 °C during the addition.[5]

-

The resulting pale yellow solution of sodium hypothis compound is ready for use.

Synthesis of Sodium this compound

The synthesis of sodium this compound is more complex and involves the disproportionation of sodium hypothis compound under controlled conditions.

Reaction:

2NaOBr → NaBrO₂ + NaBr

Materials:

-

15% Sodium hydroxide solution

-

Liquid bromine

-

Reaction kettle with stirring and temperature control

Procedure:

-

Into a reaction kettle, place 1000 kg of a 15% sodium hydroxide aqueous solution.

-

While stirring and maintaining a temperature of 10°C, slowly add 100 kg of bromine dropwise over a period of 8 hours.

-

After the addition is complete, continue to stir the mixture at 10°C for an additional 2 hours.

-

Stop stirring and allow the mixture to stand for 6-8 hours.

-

Filter the resulting solution to obtain the aqueous sodium this compound product.[1]

Synthesis of Potassium Bromate

Potassium bromate can be synthesized by the disproportionation of potassium hypothis compound, which is formed by the reaction of bromine with potassium hydroxide.[6][7]

Reaction:

3Br₂ + 6KOH → KBrO₃ + 5KBr + 3H₂O

Materials:

-

Potassium hydroxide (KOH)

-

Liquid bromine (Br₂)

-

Distilled water

-

Beaker, addition funnel, and magnetic stirrer

Procedure:

-

Dissolve 5 g of potassium hydroxide in a minimal amount of water (approximately 15 mL) in a beaker. Note that this dissolution is exothermic.[7]

-

Place 7 mL of liquid bromine in an addition funnel.[7]

-

Slowly add the bromine dropwise to the stirred potassium hydroxide solution. The reaction is exothermic.[7]

-

Continue adding bromine until the solution turns a dark orange color, indicating that all the hydroxide has been consumed.[7]

-

Allow the solution to cool. Potassium bromate, being less soluble than potassium bromide, will precipitate out of the solution.

-

Isolate the potassium bromate crystals by vacuum filtration.

-

The crystals can be further purified by recrystallization from hot water.

The Challenge of Perbromate Synthesis: The Work of Evan H. Appelman

For many years, the existence of the perbromate ion was questioned, as all attempts at its synthesis failed. It was not until 1968 that Evan H. Appelman successfully synthesized perbromate salts.[6][8] The initial synthesis involved a hot atom process, specifically the beta decay of radioactive selenium-83 in a selenate salt.[8]

A more practical, albeit still challenging, chemical synthesis was subsequently developed by Appelman, involving the oxidation of bromate with elemental fluorine in an alkaline solution.

Reaction:

BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O

General Procedure (based on Appelman's work):

-

A solution of sodium bromate is made strongly alkaline with sodium hydroxide.

-

Elemental fluorine gas is bubbled through the cold solution.

-

The reaction is sensitive and requires careful control of temperature and flow rate of fluorine.

-

The perbromate product is then isolated from the reaction mixture.

A more recent and efficient synthesis was reported in 2011, involving the reaction of hypothis compound and bromate ions in an alkaline sodium hypothis compound solution.[9][10]

Conclusion

The discovery of bromine and its oxyanions has opened up a rich field of chemical research and application. From their fundamental roles in disproportionation reactions to their use as powerful oxidizing agents in synthesis and disinfection, these species continue to be of significant interest to the scientific community. This technical guide has provided a historical context, detailed experimental protocols, and a summary of the quantitative properties of hypothis compound, this compound, bromate, and perbromate. It is intended to serve as a valuable resource for researchers and professionals working with these fascinating and reactive chemical entities.

References

- 1. CN102701155B - Preparation method of sodium this compound water solution - Google Patents [patents.google.com]

- 2. WebElements Periodic Table » Bromine » thermochemistry and thermodynamics [winter.group.shef.ac.uk]

- 3. Two new methods of synthesis for the perbromate ion: chemistry and determination by LC-MS/MS. | Semantic Scholar [semanticscholar.org]

- 4. Solved The standard molar entropy of lead(II) bromide | Chegg.com [chegg.com]

- 5. Bromine (CAS 7726-95-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. atct.anl.gov [atct.anl.gov]

- 8. Sodium bromide - Wikipedia [en.wikipedia.org]

- 9. Preparation and application of sodium bromide [sawaint.com]

- 10. researchgate.net [researchgate.net]

Quantum Mechanical Insights into the Geometry of the Bromite Anion: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the quantum mechanical calculations of the bromite ion (BrO₂⁻) geometry has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the structural parameters and vibrational frequencies of the this compound anion, derived from high-level ab initio calculations.

The this compound ion, a halogen oxyanion, is of significant interest due to its role in various chemical and biological processes. Understanding its precise molecular geometry is crucial for elucidating reaction mechanisms and designing novel therapeutic agents. This whitepaper summarizes the key findings from computational studies, presenting a clear and concise overview of the quantum mechanical approach to defining its structure.

Molecular Geometry and Structure

The geometry of the this compound anion (BrO₂⁻) has been determined through sophisticated ab initio quantum mechanical calculations. These calculations reveal that the most stable isomer of BrO₂⁻ is the bent O-Br-O structure, belonging to the C₂ᵥ point group.

Two distinct electronic states of the OBrO⁻ anion have been characterized: a singlet state (¹A₁) and a triplet state (³B₁). The singlet state is predicted to be the ground state, being more stable than the triplet state.

Key Geometric Parameters

The optimized geometric parameters for the singlet and triplet states of the OBrO⁻ anion have been calculated using advanced computational methods, including Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)).

| Electronic State | Computational Method | Br-O Bond Length (Å) | O-Br-O Bond Angle (°) |

| ¹A₁ (Singlet) | MP2 | 1.793 | 111.4 |

| ¹A₁ (Singlet) | CCSD(T) | 1.803 | 110.3 |

| ³B₁ (Triplet) | MP2 | 1.865 | 104.2 |

| ³B₁ (Triplet) | CCSD(T) | 1.876 | 103.2 |

These data highlight the differences in the geometric structure between the two electronic states, with the triplet state exhibiting longer bond lengths and a smaller bond angle compared to the ground singlet state.

Vibrational Frequencies

The vibrational frequencies of the OBrO⁻ anion provide further insight into its molecular structure and dynamics. These frequencies have been calculated at the MP2 level of theory.

| Electronic State | Vibrational Mode | Frequency (cm⁻¹) |

| ¹A₁ (Singlet) | Symmetric Stretch | 689 |

| ¹A₁ (Singlet) | Bending | 321 |

| ¹A₁ (Singlet) | Asymmetric Stretch | 638 |

| ³B₁ (Triplet) | Symmetric Stretch | 611 |

| ³B₁ (Triplet) | Bending | 288 |

| ³B₁ (Triplet) | Asymmetric Stretch | 572 |

Computational Methodology

The quantum mechanical calculations summarized in this guide were performed using a robust theoretical framework to ensure high accuracy.

Experimental Protocol: Ab Initio Calculation of this compound Anion Geometry

-

Software: The calculations were performed using a standard quantum chemistry software package, such as Gaussian or MOLPRO.

-

Methodology: The geometries of the this compound anion (OBrO⁻) in its singlet (¹A₁) and triplet (³B₁) electronic states were optimized using Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)).

-

Basis Set: A triple-zeta quality basis set with polarization and diffuse functions, such as aug-cc-pVTZ, was employed for all atoms to provide a flexible description of the electronic wavefunction.

-

Geometry Optimization: The geometry of each electronic state was fully optimized without any symmetry constraints to locate the minimum energy structures on the potential energy surface. The convergence criteria for the geometry optimization were set to the default "tight" settings of the software package.

-

Frequency Analysis: Following the geometry optimization, harmonic vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true minima (i.e., no imaginary frequencies) and to obtain the vibrational spectra.

Visualizing the Computational Workflow

The logical flow of the computational process to determine the geometry of the this compound anion is illustrated in the following diagram.

Caption: A flowchart illustrating the key steps in the quantum mechanical calculation of this compound geometry.

Signaling Pathway of Computational Chemistry in Drug Development

Quantum mechanical calculations, such as those detailed for the this compound anion, play a crucial role in modern drug development. They provide fundamental insights into molecular properties that are essential for rational drug design.

Aqueous Chemistry and Reactivity of Bromous Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromous acid (HBrO₂) is a highly reactive and unstable intermediate in the chemistry of bromine oxoacids.[1] Despite its transient nature, HBrO₂ plays a crucial role in various chemical systems, most notably as a key intermediate in the Belousov-Zhabotinsky (BZ) oscillating reaction.[1][2] Its potent oxidizing capabilities and complex decomposition pathways make it a subject of significant interest in fields ranging from inorganic chemistry to drug development, where halogenating agents are often employed. This technical guide provides a comprehensive overview of the aqueous chemistry of bromous acid, including its physicochemical properties, synthesis, decomposition kinetics, and reactivity with various substrates. Detailed experimental protocols for its generation and kinetic analysis are also presented, along with a summary of key quantitative data and visual representations of its primary reaction pathways.

Physicochemical Properties of Bromous Acid

Bromous acid is a weak acid that has not been isolated in its pure form due to its inherent instability in aqueous solutions.[3][4] Its properties are therefore derived from studies of its dilute aqueous solutions and its more stable conjugate base, the bromite ion (BrO₂⁻).[1]

Acid-Base Properties

The acidity of bromous acid has been a subject of some debate, with different experimental methods yielding varying pKa values. A commonly cited value, determined by measuring the initial velocity of the reaction between sodium this compound and potassium iodide over a pH range of 2.9–8.0, is approximately 3.43.[1][5][6] Another study, which analyzed the rate of this compound decomposition as a function of hydrogen and this compound ion concentrations, estimated a pKa of 6.25.[1][5] This discrepancy highlights the challenges in studying this unstable species. For the purposes of this guide, the more frequently referenced value will be used, with the acknowledgment of this ongoing discussion in the scientific community.

Redox Properties

Bromous acid is a potent oxidizing agent, a property reflected in its standard reduction potentials. These potentials indicate its thermodynamic tendency to be reduced to lower oxidation states of bromine.

Thermodynamic and Physical Properties

Due to its instability, many of the standard physical and thermodynamic properties of pure bromous acid have not been experimentally determined. The available data primarily pertains to its behavior in aqueous solutions.

Table 1: Physicochemical Properties of Bromous Acid

| Property | Value | Conditions |

| pKa | 3.43 ± 0.05[1][5][6] | 25 °C, Ionic Strength = 0.06 M |

| 6.25 (estimated)[1][5] | ||

| Standard Reduction Potentials | ||

| BrO₂⁻ + 2H⁺ + 2e⁻ → HOBr + H₂O | +1.74 V | |

| BrO₂⁻ + 3H⁺ + 4e⁻ → Br⁻ + 2H₂O | +1.59 V | |

| Molar Mass | 112.911 g/mol [5] | |

| Appearance in Aqueous Solution | Unstable yellowish solution[7] |

Synthesis of Aqueous Bromous Acid

The high reactivity of bromous acid necessitates its in situ generation for most experimental applications. Several methods have been developed for this purpose, each with its own advantages and limitations.

Oxidation of Hypobromous Acid

A common method for producing bromous acid is through the oxidation of hypobromous acid (HBrO) with a suitable oxidizing agent, such as hypochlorous acid (HClO).[5][7][8]

Reaction: HBrO + HClO → HBrO₂ + HCl

Disproportionation of Hypobromous Acid

Under specific conditions, hypobromous acid can undergo disproportionation to yield both bromous acid and hydrobromic acid (HBr).[5][7][8]

Reaction: 2 HBrO → HBrO₂ + HBr

Syn-proportionation of Bromic and Hydrobromic Acids

The reaction between bromic acid (HBrO₃) and hydrobromic acid can also be used to generate bromous acid.[5][7]

Reaction: 2 HBrO₃ + HBr → 3 HBrO₂

Reaction of Bromine with Silver Nitrate

Historically, the existence of bromous acid was first demonstrated through a series of experiments involving the reaction of excess bromine with a concentrated solution of silver nitrate.[1][5][8] This method proceeds through the initial formation of hypobromous acid.

Reaction Sequence:

-

Br₂ + AgNO₃ + H₂O → HBrO + AgBr(s) + HNO₃

-

2 AgNO₃ + HBrO + Br₂ + H₂O → HBrO₂ + 2 AgBr(s) + 2 HNO₃

Aqueous Reactivity and Decomposition

The reactivity of bromous acid is dominated by its tendency to undergo disproportionation and act as an oxidizing agent.

Disproportionation of Bromous Acid

In acidic solutions, bromous acid is unstable and readily disproportionates to form bromic acid and hypobromous acid.[1] This is a key reaction governing its lifetime in aqueous media.

Reaction: 2 HBrO₂ → HBrO₃ + HOBr + H⁺

The mechanism of this disproportionation is complex and is thought to proceed through the formation of an anhydride intermediate, O(BrO)₂.[3]

Reactivity with Inorganic Species

Bromous acid and its conjugate base, this compound, are effective oxidizing agents for a variety of inorganic substrates. The rates of these reactions are highly dependent on the pH of the solution and the nature of the reducing agent.

Table 2: Rate Constants for Reactions of Bromous Acid with Inorganic Compounds

| Reactant | Product(s) | Rate Constant (M⁻¹s⁻¹) | Conditions |

| Br⁻ | 2 HOBr | 1.2 x 10³ | pH 2.5 |

| I⁻ | I₂, HOBr | ~10⁷ - 10⁸ | Acidic solution |

| SO₃²⁻ | SO₄²⁻, Br⁻ | - | - |

| NO₂⁻ | NO₃⁻, Br⁻ | - | - |

Note: Specific rate constants for many of these reactions are not well-documented for bromous acid itself, but are inferred from studies of this compound reactions.

Reactivity with Organic Compounds

Bromous acid can react with a range of organic compounds, often through oxidation or bromination pathways. The reactivity is generally lower than that of hypothis compound.[1] Reactions with organic substrates are of particular interest in the context of drug development and water treatment, where the formation of brominated organic byproducts is a concern.

Table 3: Reactivity of this compound (as a proxy for Bromous Acid) with Organic Functional Groups

| Functional Group | General Reactivity |

| Phenols | Electrophilic substitution on the aromatic ring |

| Amines | Oxidation |

| Alkenes | Lower reactivity compared to hypothis compound[1] |

| Carboxylic Acids | Generally low reactivity |

Note: Quantitative rate data for reactions of bromous acid with specific organic compounds are scarce in the literature.

Role in the Belousov-Zhabotinsky Reaction

The Belousov-Zhabotinsky (BZ) reaction is a classical example of a chemical oscillator, where the concentrations of intermediate species fluctuate periodically. Bromous acid is a critical intermediate in the FKN (Field-Körös-Noyes) mechanism, which provides a detailed description of the BZ reaction.[1][2] The autocatalytic production of bromous acid is a key step in the oscillatory cycle.

Experimental Protocols

Protocol for the In Situ Generation of Bromous Acid

This protocol describes the generation of a dilute aqueous solution of bromous acid via the oxidation of hypobromous acid with hypochlorous acid.

Materials:

-

Sodium hypothis compound (NaBrO) solution (0.1 M)

-

Sodium hypochlorite (NaClO) solution (0.1 M, commercial bleach can be standardized and used)

-

Sulfuric acid (H₂SO₄), 1 M

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Prepare a solution of hypobromous acid by acidifying a 0.1 M sodium hypothis compound solution to a pH of approximately 4-5 with 1 M sulfuric acid in an ice bath to minimize decomposition.

-

Slowly add an equimolar amount of 0.1 M sodium hypochlorite solution to the hypobromous acid solution while stirring continuously in the ice bath.

-

The resulting solution will contain bromous acid. The concentration can be estimated based on the initial concentrations of the reactants, but should be analytically determined for quantitative studies.

-

Use the freshly prepared bromous acid solution immediately, as it is unstable.

Protocol for Kinetic Analysis using Stopped-Flow Spectrophotometry

This protocol provides a general framework for studying the kinetics of the reaction between bromous acid and a substrate using a stopped-flow instrument.

Apparatus:

-

Stopped-flow spectrophotometer with UV-Vis detection

-

Syringes for reactant solutions

-

Thermostatted cell holder

Procedure:

-

Prepare a fresh solution of bromous acid using one of the methods described in Section 2.

-

Prepare a solution of the substrate of interest at a known concentration. The buffer system should be chosen to maintain a constant pH throughout the reaction and should be inert to both bromous acid and the substrate.

-

Load the bromous acid solution into one syringe of the stopped-flow apparatus and the substrate solution into the other.

-

Set the detection wavelength on the spectrophotometer to monitor a species that changes in concentration during the reaction (e.g., the disappearance of a reactant or the appearance of a product with a distinct chromophore).

-

Initiate the stopped-flow experiment. The instrument will rapidly mix the two solutions and record the change in absorbance over time.

-

Analyze the resulting kinetic trace (absorbance vs. time) to determine the reaction rate and order. By varying the concentrations of the reactants, the rate constant for the reaction can be determined.

Conclusion

Bromous acid, despite its instability, is a fascinating and important chemical species. Its role as a potent oxidizing agent and a key intermediate in complex reaction networks like the Belousov-Zhabotinsky reaction continues to attract scientific interest. A thorough understanding of its aqueous chemistry and reactivity is essential for researchers in various fields, from fundamental inorganic chemistry to applied areas such as water treatment and pharmaceutical synthesis. This guide has provided a comprehensive overview of the current knowledge on bromous acid, with a focus on providing practical information for experimental studies. Further research is needed to fully elucidate the kinetics and mechanisms of its reactions with a wider range of organic and inorganic compounds.

References

- 1. scholar.rose-hulman.edu [scholar.rose-hulman.edu]

- 2. youtube.com [youtube.com]

- 3. garfield.chem.elte.hu [garfield.chem.elte.hu]

- 4. Applications in Biochemistry: Belousov–Zhabotinsky Reaction–Diffusion Systems [ebrary.net]

- 5. Bromous acid - Wikipedia [en.wikipedia.org]

- 6. webqc.org [webqc.org]

- 7. Bromous acid - Sciencemadness Wiki [sciencemadness.org]

- 8. assignmentpoint.com [assignmentpoint.com]

An In-depth Technical Guide on the Formation of Bromate as a Disinfection Byproduct in Water Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disinfection of drinking water is a critical public health measure to prevent waterborne diseases. However, chemical disinfectants can react with naturally occurring substances in the water to form unintended disinfection byproducts (DBPs), some of which may pose health risks.[1][2] One such DBP of significant concern is bromate (BrO₃⁻), which can form when water containing bromide (Br⁻) is treated with ozone.[3][4][5] Classified as a potential human carcinogen by the International Agency for Research on Cancer (IARC), regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO) have set stringent maximum contaminant levels (MCLs) for bromate in drinking water, typically at 10 micrograms per liter (µg/L).[1][3][6][7] This guide provides a comprehensive technical overview of the formation of bromate during water treatment, focusing on the underlying chemistry, influencing factors, analytical detection methods, and experimental approaches to its study.

Mechanisms of Bromate Formation

The formation of bromate from bromide during ozonation is a complex process involving both direct oxidation by ozone (O₃) and indirect oxidation by hydroxyl radicals (•OH), which are formed from the decomposition of ozone in water.[6][8] The reaction pathways are multifaceted and can be broadly categorized into two main routes: the direct ozone pathway and the hydroxyl radical pathway.

Direct Ozone Pathway

In this pathway, ozone directly oxidizes bromide to form hypobromous acid (HOBr) and subsequently hypobromite (OBr⁻). Further oxidation by ozone leads to the formation of bromate. The key reactions are:

-

Oxidation of Bromide to Hypothis compound: O₃ + Br⁻ → O₂ + OBr⁻

-

Further Oxidation to Bromate: 2O₃ + OBr⁻ → 2O₂ + BrO₃⁻

Hydroxyl Radical Pathway

The decomposition of ozone in water generates highly reactive hydroxyl radicals, which can also initiate the oxidation of bromide. This pathway is particularly significant in advanced oxidation processes (AOPs) that are designed to enhance the production of hydroxyl radicals.[9][10] The key reactions in this pathway include:

-

Oxidation of Bromide by Hydroxyl Radical: •OH + Br⁻ → Br• + OH⁻

-

Formation of Dibromide Radical Anion: Br• + Br⁻ ⇌ Br₂•⁻

-

Oxidation to Hypobromous Acid: The bromine radical (Br•) and dibromide radical anion (Br₂•⁻) can undergo a series of reactions, including disproportionation, to form hypobromous acid (HOBr).[8]

-

Oxidation of Hypobromous Acid/Hypothis compound: Both ozone and hydroxyl radicals can further oxidize hypobromous acid and hypothis compound to ultimately form bromate.[8][9] •OH + HOBr → BrO• + H₂O •OH + OBr⁻ → BrO• + OH⁻

The subsequent oxidation of the bromine monoxide radical (BrO•) eventually leads to the formation of bromate.[11]

Factors Influencing Bromate Formation

Several key water quality and operational parameters significantly influence the rate and extent of bromate formation during ozonation. Understanding these factors is crucial for controlling bromate levels in treated water.

-

Bromide Concentration: The initial concentration of bromide in the raw water is a primary determinant of bromate formation.[3][12] Higher bromide concentrations lead to greater bromate formation.[13]

-

Ozone Dosage and Contact Time: Increased ozone dosage and longer contact times generally result in higher bromate concentrations.[3][13] The specific ozone dose, often expressed as the ratio of ozone to dissolved organic carbon (mg O₃/mg DOC), is a critical factor.[8]

-

pH: The pH of the water plays a dual role. At higher pH, the decomposition of ozone to hydroxyl radicals is accelerated, which can enhance the hydroxyl radical pathway of bromate formation.[8] Additionally, the speciation of hypobromous acid (pKa ≈ 8.8) is pH-dependent, influencing its reactivity.[2]

-

Temperature: Higher water temperatures generally increase the rates of chemical reactions, including those involved in bromate formation.[8][12]

-

Dissolved Organic Carbon (DOC): The concentration and character of DOC can have a complex effect. DOC can compete with bromide for ozone and hydroxyl radicals, thereby inhibiting bromate formation.[1] However, this competition also increases the ozone demand to achieve a desired disinfection level.[1]

-

Alkalinity: Increased alkalinity has been shown to increase bromate formation in many studies.[12] Carbonate and bicarbonate ions can act as hydroxyl radical scavengers, but they also influence the stability of ozone.

Quantitative Data on Bromate Formation

The following tables summarize quantitative data from various studies on the impact of different parameters on bromate formation.

Table 1: Effect of pH on Bromate Formation in Seine River Water

| pH | Ozone Exposure (mg L⁻¹ min⁻¹) | Bromide Concentration (µg/L) | Resulting Bromate Concentration (µg/L) | Reference |

| 6 | 10 | 60 | 4 | [8] |

| 8 | 10 | 60 | 9 | [8] |

Table 2: Effect of Temperature on Ozone Reaction Rate and Bromate Formation

| Temperature (°C) | Second-order rate constant for O₃ and Br⁻ (M⁻¹ s⁻¹) | Rct Value (Ozone Exposure/DOC) | Reference |

| 5 | 97 | 6.0 x 10⁻⁹ | [8] |

| 25 | 258 | - | [8] |

| 35 | - | 8.5 x 10⁻⁸ | [8] |

Table 3: Bromate Formation in UK Treated Waters

| Raw Water Bromide (µg/L) | Treatment | Detected Bromate (µg/L) | Reference |

| >100 | Ozonation | 10 - 20 | [4] |

| ~20 | Ozonation | Not Detected | [4] |

Experimental Protocols

General Experimental Setup for Investigating Bromate Formation

A common laboratory-scale experimental setup to study bromate formation involves a batch or semi-batch reactor system.

Materials and Reagents:

-

Ozone generator

-

Gas washing bottles (for ozone stock solution preparation)

-

Reaction vessel (glass, with a port for sampling)

-

Magnetic stirrer

-

pH meter and controller

-

Source water or synthetic water with known concentrations of bromide, DOC, and alkalinity

-

Reagents for quenching ozone and other oxidants (e.g., sodium sulfite, indigo trisulfonate)

-

Analytical standards for bromide and bromate

Procedure:

-

Water Sample Preparation: Prepare synthetic water with desired levels of bromide, DOC (e.g., using humic acid), and alkalinity (e.g., using sodium bicarbonate). Alternatively, use natural water samples. Adjust the pH to the target value using acid or base.

-

Ozonation: Bubble ozone gas through the reaction vessel containing the water sample at a constant flow rate. The ozone dose can be controlled by adjusting the ozone concentration in the gas phase and the bubbling time.

-

Sampling: At specific time intervals, withdraw samples from the reactor.

-

Quenching: Immediately quench the reaction in the collected samples by adding a quenching agent to stop further oxidation.

-

Analysis: Analyze the samples for residual ozone, bromide, and bromate concentrations using appropriate analytical methods.

Analytical Methods for Bromate Detection

Accurate and sensitive analytical methods are essential for monitoring bromate in drinking water at low µg/L levels.

-

Ion Chromatography (IC): This is the most widely used technique for bromate analysis.[14][15]

-

Principle: The water sample is injected into an ion chromatograph where anions are separated on a specialized column. Bromate is detected using a conductivity detector, often with chemical suppression to enhance sensitivity.[14]

-

Post-Column Reaction (PCR): To improve selectivity and sensitivity, a post-column reaction can be employed. For instance, after separation, bromate reacts with a reagent (e.g., iodide) to form a colored product (triiodide) that is then detected by a UV/VIS detector.[14][16] This method is specified in EPA Methods 317.0 and 326.0 and ISO 11206.[14]

-

-

Spectrophotometry: Simple and sensitive spectrophotometric methods have been developed for bromate determination.[17]

-

Principle: These methods typically involve the reaction of bromate with a specific chromogenic reagent to produce a colored compound, the absorbance of which is measured at a specific wavelength. For example, the reaction with fuchsin can be used.[17]

-

-

Ion Chromatography coupled with Mass Spectrometry (IC-MS): This highly sensitive and selective method is used for the analysis of bromate and other haloacetic acids.[15] EPA Method 557 utilizes IC-MS.[15]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Chemical pathways for bromate formation during ozonation.

Caption: Factors influencing bromate formation during water treatment.

Caption: A typical experimental workflow for studying bromate formation.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Bromate in Drinking Water - Information Fact Sheet [health.ny.gov]

- 4. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]

- 5. Bromate Halogenated Disinfection By-Products Contaminant in Drinking Water [knowyourh2o.com]

- 6. Bromate Formation During Ozonation | Spartan Environmental [spartanwatertreatment.com]

- 7. deswater.com [deswater.com]

- 8. Critical Review on Bromate Formation during Ozonation and Control Options for Its Minimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. ndsu.edu [ndsu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdn.who.int [cdn.who.int]

- 13. Formation potentials of bromate and brominated disinfection by-products in bromide-containing water by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of bromate in drinking water according to ISO 11206 and EPA 317 | Metrohm [metrohm.com]

- 15. Bromate Methods & Analysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. New Method for Determination of Bromate in Drinking Water - Water Industry Journal [waterindustryjournal.co.uk]

- 17. lib3.dss.go.th [lib3.dss.go.th]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Bromite in Water Samples

A Note to Researchers: The direct analysis of bromite (BrO₂⁻) in water samples presents a significant analytical challenge. Unlike its more stable and commonly regulated counterpart, bromate (BrO₃⁻), there are no standardized EPA methods specifically validated for this compound. This compound is a reactive intermediate in the oxidation of bromide and is generally unstable in aqueous solutions, which complicates sample collection, preservation, and analysis. The following application notes are based on the adaptation of established methods for other oxyhalides and provide a starting point for researchers to develop and validate their own methods for this compound determination.

Ion Chromatography with Suppressed Conductivity and/or UV Detection

Ion chromatography (IC) is the most promising technique for the determination of this compound. By optimizing the stationary and mobile phases, it is possible to separate this compound from other common anions and oxyhalides like chloride, chlorite, and bromate.

Principle

Ion chromatography separates ions based on their affinity for a stationary phase (ion-exchange resin) and a mobile phase (eluent). After separation, the ions are detected. Suppressed conductivity detection is a common method where the eluent conductivity is reduced to enhance the signal from the analyte ions. UV detection can also be used, often after a post-column reaction to create a UV-absorbing species, which can increase selectivity and sensitivity.

Quantitative Data Summary

Due to the lack of validated methods for this compound, the following table presents typical performance characteristics for the analysis of other oxyhalides like bromate and chlorite using ion chromatography. These values can serve as a benchmark for the development of a this compound-specific method.

| Parameter | Ion Chromatography with Conductivity Detection | Ion Chromatography with Post-Column Reaction and UV Detection |

| Analyte | Chlorite, Bromate | Bromate |

| Method Detection Limit (MDL) | 1 - 20 µg/L[1][2] | 0.04 - 0.5 µg/L[1][3] |

| Practical Quantitation Limit (PQL) | ~ 5 µg/L[4] | ~ 1 µg/L[4] |

| Linearity (Typical Range) | 5 - 100 µg/L | 0.5 - 50 µg/L |

| Precision (%RSD) | < 10% | < 5% |

Experimental Protocol: Proposed Method for this compound Detection

This protocol is a suggested starting point and will require optimization and validation.

1. Scope and Application: This method is intended for the determination of this compound in drinking water and other aqueous matrices. The method is designed to separate this compound from chlorite and bromate.

2. Sample Handling and Preservation: Due to the instability of this compound, samples should be analyzed as soon as possible after collection. If storage is necessary, samples should be kept at 4°C in the dark and analyzed within 24 hours. The addition of a preservative like ethylenediamine (EDA) may be considered to quench residual disinfectants, but its effect on this compound stability must be evaluated.

3. Instrumentation:

-

Ion chromatograph equipped with a suppressed conductivity detector and/or a UV-Vis detector.

-

Anion-exchange guard column (e.g., Dionex IonPac AG9-HC).[5]

-

Anion-exchange analytical column (e.g., Dionex IonPac AS9-HC).[5]

-

Autosampler.

4. Reagents:

-

Reagent Water: Deionized water with a resistivity of >18 MΩ-cm.

-

Eluent Solution: 9.0 mM Sodium Carbonate (Na₂CO₃). Dissolve 0.954 g of anhydrous Na₂CO₃ in 1 L of reagent water.

-

Suppressor Regenerant: 50 mN Sulfuric Acid (H₂SO₄).

-

Stock this compound Standard: Prepare a 1000 mg/L stock solution from sodium this compound (NaBrO₂). Caution: Sodium this compound is a strong oxidizer and should be handled with care. Due to the potential for degradation, the purity of the solid standard and the concentration of the stock solution should be verified.

-

Working Standards: Prepare a series of working standards by diluting the stock standard in reagent water. Prepare these fresh daily.

5. Chromatographic Conditions:

-

Eluent Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 100 - 250 µL.

-

Column Temperature: 30°C.

-

Conductivity Detector: Suppressed mode.

-

UV Detector (Optional): Wavelength set to an appropriate value if a post-column reaction is employed.

6. Quality Control:

-

Method Blank: Analyze a reagent water blank with each batch of samples.

-

Calibration: Perform a multi-point calibration using a minimum of five standards. The correlation coefficient should be ≥ 0.995.

-

Continuing Calibration Verification (CCV): Analyze a mid-level standard every 10 samples. The recovery should be within ±10% of the true value.

-

Laboratory Fortified Blank (LFB): Analyze a reagent water sample fortified with a known concentration of this compound.

-

Matrix Spike (MS) / Matrix Spike Duplicate (MSD): Analyze a sample fortified with a known concentration of this compound to assess matrix effects.

Workflow Diagram

Caption: Experimental workflow for the analysis of this compound in water by Ion Chromatography.

Spectrophotometric Methods

Principle

Spectrophotometric methods for oxyhalides typically involve a colorimetric reaction where the analyte oxidizes a chromogenic reagent, leading to a color change that can be measured with a spectrophotometer. For instance, methods for bromate often use reagents like fuchsin or o-dianisidine.[6][7]

Applicability to this compound

Direct spectrophotometric methods for this compound are not well-established. A significant challenge is the lack of a selective chromogenic reagent that reacts specifically with this compound in the presence of other oxidizing agents commonly found in treated water, such as chlorine, chlorite, and bromate. These other species would act as positive interferences, leading to inaccurate results. Therefore, spectrophotometry is generally not recommended for the selective quantification of this compound in complex water matrices without a highly selective reaction chemistry.

Electrochemical Methods

Principle

Electrochemical sensors measure the change in electrical properties (e.g., current or potential) that occurs when the analyte interacts with an electrode surface. Various techniques like amperometry, voltammetry, and potentiometry have been explored for the detection of oxyhalides.[8]

Applicability to this compound

While electrochemical sensors have been developed for bromate, their application for the selective detection of this compound is not well-documented.[8] The primary challenge lies in developing an electrode material with a high affinity and specific electrochemical response to this compound in the presence of structurally similar and co-existing oxyhalides. The reduction potentials of chlorite, this compound, and bromate can be very close, making it difficult to differentiate them electrochemically without significant electrode surface modification to enhance selectivity. Further research is needed to develop robust and selective electrochemical sensors for this compound.

Signaling Pathway Diagram

References

- 1. Bromate Methods & Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. azom.com [azom.com]

- 3. [Simultaneous determination of iodate, chlorite and bromate in bottled drinking water by ion chromatography with post-column reaction and UV detection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Determination of Bromate, Chlorite, Chlorate and Common Inorganic Anions in Drinking Water by Ion Chromatography [spkx.net.cn]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. mdpi.com [mdpi.com]

Application Note: Quantification of Bromite by Ion Chromatography

Introduction

Bromite (BrO₂⁻), an oxyhalide of bromine, is an anion of interest in various fields, including water treatment and pharmaceutical manufacturing. While less commonly monitored than its more oxidized counterpart, bromate (BrO₃⁻), the quantification of this compound is crucial for understanding disinfection byproduct formation pathways and for ensuring the purity and safety of pharmaceutical products where bromine-containing reagents or materials are used. Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species, offering high selectivity and sensitivity for this compound analysis.

This application note provides detailed protocols for the quantification of this compound using three common ion chromatography configurations: suppressed conductivity detection, post-column reaction with UV/Vis detection, and tandem mass spectrometry. While validated methods specifically for this compound are not widely documented, the protocols herein are adapted from well-established methods for bromate and other oxyhalides, such as those outlined in U.S. EPA Methods 300.1, 317.0, and 326.0.[1][2] The principles of ion-exchange chromatography suggest that this compound (BrO₂⁻), with its lower charge and oxidation state, will have a shorter retention time than bromate (BrO₃⁻) on common anion exchange columns, allowing for its effective separation and quantification.

Target Audience: This document is intended for researchers, analytical scientists, and quality control professionals in environmental and pharmaceutical laboratories.

Method 1: Ion Chromatography with Suppressed Conductivity Detection

This method is suitable for the determination of this compound at moderate to high concentrations and in relatively clean matrices. It offers simplicity and robustness for routine screening.

Experimental Protocol

-

Instrumentation:

-

Ion Chromatograph equipped with a gradient pump, sample injector, and a suppressed conductivity detector.

-

Anion-exchange guard column (e.g., Thermo Scientific™ Dionex™ IonPac™ AG19) and analytical column (e.g., Dionex™ IonPac™ AS19).[3]

-

Anion suppressor (e.g., Thermo Scientific™ Dionex™ ASRS™ ULTRA II).[3]

-

Data acquisition and processing software.

-

-

Reagents and Standards:

-

Reagent water: Deionized water with a resistivity of ≥18.2 MΩ·cm.

-

Eluent: 20 mM Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).[3] This can be prepared manually or generated online using an eluent generation system.

-

This compound Standard Stock Solution (1000 mg/L): Prepare by dissolving the appropriate amount of sodium this compound (NaBrO₂) in reagent water. Note: this compound standards may not be readily available from all commercial suppliers and may require custom synthesis or sourcing from a specialty chemical provider.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with reagent water to cover the desired calibration range (e.g., 10 µg/L to 1000 µg/L).

-

-

Sample Preparation:

-

Aqueous samples: Filter through a 0.45 µm syringe filter prior to injection.

-

Pharmaceutical formulations: The sample preparation will be matrix-dependent. A typical approach involves dissolving the drug substance or product in reagent water, followed by solid-phase extraction (SPE) to remove interfering matrix components. Method development and validation are critical for each specific formulation.

-

-

Chromatographic Conditions:

-

A summary of the chromatographic conditions is presented in Table 1.

-

-

Calibration and Quantification:

-

Inject the working standards to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared samples and quantify the this compound concentration using the calibration curve.

-

Data Presentation

Table 1: Instrumental Parameters for IC-Conductivity Detection

| Parameter | Setting |

| Analytical Column | Thermo Scientific™ Dionex™ IonPac™ AS19, 4 x 250 mm[3] |

| Guard Column | Thermo Scientific™ Dionex™ IonPac™ AG19, 4 x 50 mm[3] |

| Eluent | 20 mM KOH[3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 100 µL |

| Column Temperature | 30 °C |

| Detection | Suppressed Conductivity |